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Compound of Interest

Compound Name: SPR inhibitor 3

Cat. No.: B610954 Get Quote

This guide provides troubleshooting advice for common issues related to baseline drift in

Surface Plasmon Resonance (SPR) binding assays performed on the SPRi3 system. The

content is intended for researchers, scientists, and professionals in the field of drug

development.

Frequently Asked Questions (FAQs)
Q1: What are the most common causes of baseline drift
in an SPR experiment?
Baseline drift in SPR is often a symptom of an unequilibrated system or issues with

experimental reagents and conditions. The most common causes include:

Inadequate System Equilibration: The sensor surface and fluidics system may not have

reached equilibrium with the running buffer.[1]

Buffer Mismatch: Differences in the composition between the running buffer and the analyte

sample buffer can cause significant signal changes.[2][3]

Temperature Fluctuations: SPR systems are highly sensitive to temperature changes, which

can affect the refractive index of the buffer and cause the baseline to drift.[4]

Improper Regeneration: Incomplete or harsh regeneration of the sensor surface can lead to

a drifting baseline in subsequent cycles.[5][6][7]
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Air Bubbles: The presence of air bubbles in the fluidic system will disrupt the signal and

cause instability.[4][8]

Contamination: Contamination in the buffer, sample, or on the sensor surface can lead to a

drifting signal.[4][8]

Sensor Surface Issues: A poorly cleaned, non-uniformly coated, or degrading sensor surface

can contribute to baseline instability.[4][5]

Q2: My baseline is drifting upwards/downwards at the
beginning of the experiment. What should I do?
This is often an equilibration issue. A newly docked sensor chip or a system that has just had a

buffer change requires time to stabilize.

Troubleshooting Steps:

Extended Equilibration: Flow the running buffer over the sensor surface for an extended

period. In some cases, running the buffer overnight may be necessary to achieve a stable

baseline.[1][9]

System Priming: After any buffer change, prime the system several times to ensure the new

buffer has completely replaced the old one in the tubing and pumps.[1]

Start-up Cycles: Incorporate at least three "start-up" cycles at the beginning of your

experiment. These cycles should be identical to your experimental cycles (including analyte

injection with buffer instead of sample, and regeneration steps) but should be excluded from

the final analysis. This helps to prime and stabilize the sensor surface.[1]

Buffer Degassing: Ensure your running buffer is thoroughly degassed before use to prevent

the formation of air bubbles.[8] Buffers stored at 4°C can hold more dissolved air.[1]

Troubleshooting Guides
Issue 1: Baseline drift observed after analyte injection.
A drifting baseline after the injection of the analyte can complicate kinetic analysis. This can

manifest as a continuous increase or decrease in the signal during the dissociation phase.
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Potential Causes & Solutions:

Potential Cause Troubleshooting Steps

Buffer Mismatch

Ensure the analyte is dissolved in a buffer that is

identical to the running buffer. Even small

differences in salt concentration (e.g., 1 mM

NaCl) can cause a significant response.[2] If the

analyte is in a different buffer, consider dialyzing

it against the running buffer.[2][10]

Analyte Instability

The analyte may be precipitating or degrading

on the sensor surface. Verify the stability of your

analyte in the running buffer and at the

concentrations used.

Non-specific Binding

The analyte may be binding non-specifically to

the sensor surface. To mitigate this, you can: -

Adjust the salt concentration of the running

buffer.[11] - Add a non-ionic surfactant like

Tween 20 to the buffer.[11] - Include a blocking

agent such as Bovine Serum Albumin (BSA) in

the buffer.[11]

Mass Transport Limitation

If the association rate is much faster than the

rate at which the analyte is delivered to the

surface, it can affect the baseline. Try increasing

the flow rate to minimize mass transport effects.

[12]

Issue 2: Baseline does not return to the pre-injection
level after regeneration.
If the baseline is consistently higher or lower after each regeneration cycle, it indicates a

problem with the regeneration process or the stability of the immobilized ligand.
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Potential Cause Troubleshooting Steps

Incomplete Regeneration

The regeneration solution is not effectively

removing all of the bound analyte.[5][7] This will

cause the baseline to increase with each cycle.

[11] Solution: Optimize the regeneration

conditions by testing different pH values, salt

concentrations, or regeneration solutions. Start

with mild conditions and gradually increase the

harshness.[6][7]

Ligand Instability/Loss

The regeneration solution is too harsh and is

causing the immobilized ligand to be stripped

from the surface or to lose its activity.[6][7] This

will result in a decreasing baseline over

subsequent cycles.[7][11] Solution: Use a milder

regeneration solution or reduce the contact time

of the current solution.[12]

Matrix Effects

Changes in pH or ionic strength during

regeneration can cause the dextran matrix on

the sensor chip to swell or contract, leading to

baseline shifts.[6] Solution: Allow for a

stabilization period after regeneration for the

matrix to re-equilibrate with the running buffer.[6]

Experimental Protocols
Protocol 1: Running Buffer Preparation
A well-prepared running buffer is crucial for a stable baseline.

Preparation: Prepare fresh buffer for each experiment. It is recommended to make a larger

batch (e.g., 2 liters) and filter it through a 0.22 µm filter.[1]

Storage: Store the filtered buffer in clean, sterile bottles at room temperature. Avoid storing

buffers at 4°C as this increases the amount of dissolved air.[1]
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Degassing: Before use, transfer an aliquot of the buffer to a new, clean bottle and degas it

thoroughly.

Additives: If required, add detergents or other additives after degassing to prevent foaming.

[1]

Protocol 2: System Equilibration and Startup
Proper system equilibration is essential to minimize baseline drift.

Buffer Change: When introducing a new running buffer, prime the system multiple times to

ensure all old buffer is flushed out.[1]

Flow Equilibration: Flow the running buffer over the sensor chip at the experimental flow rate

until a stable, flat baseline is achieved. This may take anywhere from 30 minutes to several

hours.[1]

Startup Cycles: Perform at least three startup cycles before injecting your actual samples.

These cycles should include a buffer injection (in place of the analyte) and the regeneration

step. Do not use these cycles for data analysis.[1]

Visualizations

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.sprpages.nl/troubleshooting/baseline-drift
https://www.sprpages.nl/troubleshooting/baseline-drift
https://www.sprpages.nl/troubleshooting/baseline-drift
https://www.sprpages.nl/troubleshooting/baseline-drift
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610954?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start

Initial Checks

Equilibration & Buffer Solutions

Post-Injection & Regeneration Issues

Regeneration Solutions

Resolution

Baseline Drift Observed

Is the system fully equilibrated?

Are the running and sample buffers identical?

Yes

Equilibrate for an extended period.
Perform start-up cycles.

NoIs the temperature stable?

Yes

Dialyze sample against running buffer.

No

Ensure stable room temperature.
Allow instrument to thermally stabilize.

NoDoes the baseline return to zero after regeneration?

Yes

Stable Baseline Achieved

Incomplete Regeneration:
Test harsher conditions (e.g., lower pH).

No, baseline is increasing

Ligand Damage:
Test milder conditions (e.g., higher pH, shorter contact time).

No, baseline is decreasing

Yes

Click to download full resolution via product page

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b610954?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610954?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: A troubleshooting decision tree for diagnosing and resolving baseline drift in SPR

experiments.
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Caption: A simplified workflow of a typical SPR binding assay cycle.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Baseline drift [sprpages.nl]

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b610954?utm_src=pdf-body-img
https://www.benchchem.com/product/b610954?utm_src=pdf-custom-synthesis
https://www.sprpages.nl/troubleshooting/baseline-drift
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610954?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


2. Negative curves [sprpages.nl]

3. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic
Parameters Between Components Important in Fusion Machinery - PMC
[pmc.ncbi.nlm.nih.gov]

4. autolabj.com [autolabj.com]

5. Troubleshooting and Optimization Tips for SPR Experiments - Creative Proteomics
[creative-proteomics.com]

6. Regeneration [sprpages.nl]

7. nicoyalife.com [nicoyalife.com]

8. knowledge.kactusbio.com [knowledge.kactusbio.com]

9. Troubleshooting [sprpages.nl]

10. reddit.com [reddit.com]

11. nicoyalife.com [nicoyalife.com]

12. Biosensor-surface plasmon resonance: A strategy to help establish a new generation
RNA-specific small molecules - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Technical Support Center: Troubleshooting Baseline
Drift in SPR Binding Assays with SPRi3]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b610954#troubleshooting-baseline-drift-in-spr-binding-
assays-with-spri3]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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